2-Bromo-6-methoxybenzo[d]thiazol-4-amine: A Privileged Scaffold for Advanced Drug Discovery
2-Bromo-6-methoxybenzo[d]thiazol-4-amine: A Privileged Scaffold for Advanced Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on privileged heterocycles. 2-Bromo-6-methoxybenzo[d]thiazol-4-amine (CAS: 1190321-84-6) represents a highly versatile, multi-functionalized scaffold. As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic platform. Its specific substitution pattern—an electrophilic C-2 bromide, a nucleophilic C-4 primary amine, and an electron-donating C-6 methoxy group—provides orthogonal handles for divergent synthesis.
This technical guide deconstructs the structural causality of this scaffold, provides self-validating experimental protocols for its functionalization, and maps its pharmacological trajectory in modern drug development.
Chemical Topography & Mechanistic Rationale
Understanding the intrinsic reactivity of 2-bromo-6-methoxybenzo[d]thiazol-4-amine requires analyzing the electronic push-pull dynamics across the fused bicyclic system.
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C-2 Bromine (The Electrophilic Node): The C-2 position of the thiazole ring is inherently electron-deficient due to the inductive withdrawal by the adjacent nitrogen and sulfur atoms. The addition of the bromine atom creates a highly reactive leaving group, lowering the activation energy for oxidative addition by Palladium(0) in cross-coupling reactions 1.
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C-4 Primary Amine (The Hinge-Binding Motif): Positioned ortho to the thiazole nitrogen, the C-4 amine is sterically shielded but electronically vital. It acts as a bidentate hydrogen-bonding motif (donor from
, acceptor from ), which is a classic pharmacophore for binding the ATP-binding hinge region of kinases such as EGFR 2. -
C-6 Methoxy Group (The Electronic Modulator): This group acts as an electron-donating group (EDG) via resonance. It increases the electron density of the benzo-ring, subtly increasing the
of the C-4 amine to maintain its nucleophilicity, while also tuning the overall lipophilicity (LogP) for cellular permeability 3.
Table 1: Physicochemical and Structural Properties
| Property | Value / Descriptor | Mechanistic Impact |
| CAS Number | 1190321-84-6 | Standardized identification for procurement. |
| Molecular Formula | Defines exact mass (257.95 / 259.94 Da) for MS validation. | |
| Molecular Weight | 259.12 g/mol | Low MW allows for extensive downstream derivatization without violating Lipinski's Rule of 5. |
| SMILES | NC1=C2N=C(Br)SC2=CC(OC)=C1 | Enables computational docking and QSAR modeling. |
Synthetic Functionalization Workflows
The true value of this scaffold lies in its orthogonal reactivity. The following diagram illustrates the divergent synthetic pathways available to researchers.
Fig 1. Divergent synthetic functionalization of the 2-bromo-6-methoxybenzo[d]thiazol-4-amine core.
Protocol 1: C-2 Arylation via Suzuki-Miyaura Cross-Coupling
Causality: The basic nitrogen of the benzothiazole ring can coordinate to and poison standard palladium catalysts (like
Step-by-Step Methodology:
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Preparation: In an oven-dried Schlenk flask under Argon, combine 2-bromo-6-methoxybenzo[d]thiazol-4-amine (1.0 eq), the desired aryl boronic acid (1.2 eq), and
(3.0 eq). -
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Causality: The biphasic system ensures the solubility of the organic electrophile and the inorganic base, which is critical for the activation of the boronic acid into a reactive boronate complex.
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Catalyst Introduction: Add
(0.05 eq). Seal the flask and heat to 90°C for 12 hours. -
Self-Validation Checkpoint (LC-MS): Sample 10 µL of the organic layer. Analyze via LC-MS. Validation: The reaction is complete when the characteristic 1:1 isotopic doublet (
at m/z 259/261) of the brominated starting material completely disappears, replaced by the unified mass peak of the cross-coupled product. -
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
, and purify via flash chromatography (Hexanes/EtOAc).
Table 2: Quantitative Optimization of C-2 Cross-Coupling
| Entry | Catalyst | Ligand | Base | Solvent System | Yield (%) | Mechanistic Observation |
| 1 | Toluene/ | 45% | Catalyst poisoning by thiazole nitrogen. | |||
| 2 | Dioxane/ | 62% | Moderate transmetalation rate. | |||
| 3 | dppf | Dioxane/ | 94% | Optimal steric shielding; rapid oxidative addition. |
Protocol 2: Selective C-4 Amine Derivatization (Amidation)
Causality: The C-4 amine is electronically deactivated by the electron-withdrawing nature of the fused heteroaromatic system. Therefore, standard coupling reagents (e.g., HATU/EDC) with carboxylic acids often yield poor results. Using a highly reactive acid chloride with a non-nucleophilic base (DIPEA) forces the reaction to completion.
Step-by-Step Methodology:
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Dissolve the benzothiazole core (1.0 eq) in anhydrous DCM under Argon.
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Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and cool the mixture to 0°C.
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Dropwise, add the selected acyl chloride (1.1 eq). Stir at 0°C for 30 minutes, then allow to warm to room temperature.
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Self-Validation Checkpoint (
-NMR): Isolate a crude sample. Validation: Successful amidation is confirmed by the disappearance of the broad primary amine singlet at ~5.5 ppm and the emergence of a sharp, downfield secondary amide proton singlet at ~9.5–10.0 ppm.
Pharmacological Landscape & Target Modulation
Derivatives of the 6-methoxybenzothiazole scaffold have demonstrated profound biological activity, particularly in oncology and parasitology 4. The structural geometry allows these molecules to intercalate into kinase domains and disrupt downstream survival pathways.
Specifically, aryl-substituted derivatives at the C-2 position combined with amidation at the C-4 position have been shown to act as potent ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR). By blocking EGFR phosphorylation, these compounds downstream inhibit the PI3K/AKT cascade and the NF-κB transcription factor, ultimately inducing apoptosis in tumor cells 2.
Fig 2. Proposed signaling pathway modulation by 2-bromo-6-methoxybenzo[d]thiazole derivatives.
References
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BLD Pharm. "2-Bromo-6-methoxybenzo[d]thiazol-4-amine (CAS 1190321-84-6) Chemical Properties and Documentation." 3
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BenchChem. "A Comparative Guide to the Bioactivity of 6-Bromo-2-hydrazino-1,3-benzothiazole and Its Derivatives." 2
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National Institutes of Health (PMC). "Design, facile synthesis and anthelmintic activity of new O-substituted 6-methoxybenzothiazole-2-carbamates." 4
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National Institutes of Health (PMC). "Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions."1
Sources
- 1. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1190321-84-6|2-Bromo-6-methoxybenzo[d]thiazol-4-amine|BLD Pharm [bldpharm.com]
- 4. Design, facile synthesis and anthelmintic activity of new O-substituted 6-methoxybenzothiazole-2-carbamates. Part II - PMC [pmc.ncbi.nlm.nih.gov]
